![molecular formula C26H21N3O B11705914 3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a naphthalene derivative through a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with a naphthalene aldehyde derivative under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound can be used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Its photophysical properties make it suitable for use in photonic devices, such as lasers and optical sensors.
Medicinal Chemistry:
Industrial Applications: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism by which 3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide exerts its effects depends on its specific application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
In Photonics: It acts as a light-emitting material, absorbing and emitting photons at specific wavelengths.
In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A parent compound with a similar core structure but lacking the hydrazide and naphthalene moieties.
Naphthalene Derivatives: Compounds with a naphthalene core, such as naphthalene-1-carbaldehyde, which can be used as precursors in the synthesis of the target compound.
Hydrazide Derivatives: Compounds containing the hydrazide functional group, which can undergo similar condensation reactions.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is unique due to its combination of carbazole, hydrazide, and naphthalene moieties, which confer distinct electronic, photophysical, and chemical properties
Propriétés
Formule moléculaire |
C26H21N3O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3-carbazol-9-yl-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C26H21N3O/c30-26(28-27-18-20-10-7-9-19-8-1-2-11-21(19)20)16-17-29-24-14-5-3-12-22(24)23-13-4-6-15-25(23)29/h1-15,18H,16-17H2,(H,28,30)/b27-18+ |
Clé InChI |
GJLJAQVKILZFKN-OVVQPSECSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
![N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11705839.png)
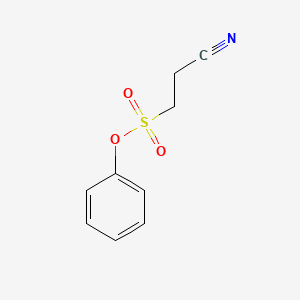
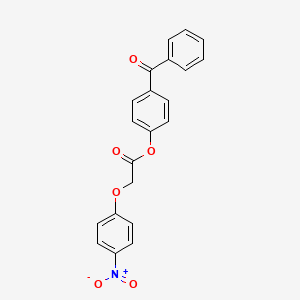
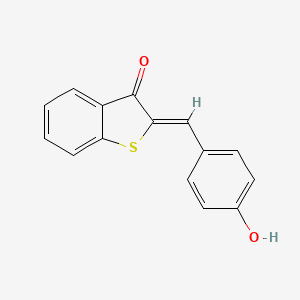
![6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11705864.png)
![2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
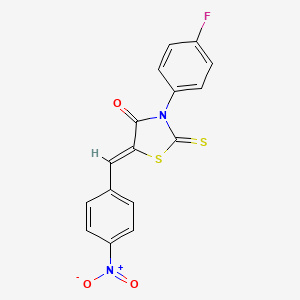

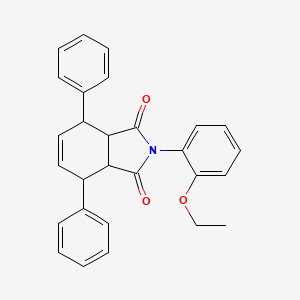
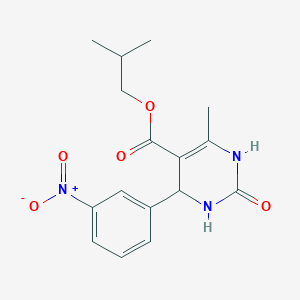
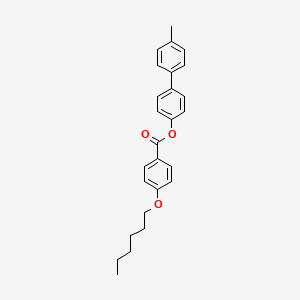
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)

